(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)
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Overview
Description
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]–water (2/1) is a chemical compound that consists of a benzene ring substituted with three 4-hydroxyphenylmethanone groups, and it is associated with water in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] typically involves the reaction of benzene-1,3,5-triyl trichloride with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone].
Chemical Reactions Analysis
Types of Reactions
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(Benzene-1,3,5-triyl)tris[(4-methoxyphenyl)methanone]: Similar structure but with methoxy groups instead of hydroxyl groups.
(Benzene-1,3,5-triyl)tris[(4-aminophenyl)methanone]: Contains amino groups instead of hydroxyl groups.
Uniqueness
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
919295-21-9 |
---|---|
Molecular Formula |
C54H38O13 |
Molecular Weight |
894.9 g/mol |
IUPAC Name |
[3,5-bis(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone;hydrate |
InChI |
InChI=1S/2C27H18O6.H2O/c2*28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18;/h2*1-15,28-30H;1H2 |
InChI Key |
LBYPFURRYZEGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.O |
Origin of Product |
United States |
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